1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103986-80-7
VCID: VC2274026
InChI: InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14)
SMILES: C1CCC2=C(C1)C=CC(=C2O)C(=O)O
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS No.: 103986-80-7

Cat. No.: VC2274026

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid - 103986-80-7

Specification

CAS No. 103986-80-7
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14)
Standard InChI Key NLVBCDOAWYJCLV-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2O)C(=O)O
Canonical SMILES C1CCC2=C(C1)C=CC(=C2O)C(=O)O

Introduction

Structural Characteristics

Molecular Information

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is characterized by a tetrahydronaphthalene skeleton with a hydroxyl group at position 1 and a carboxylic acid moiety at position 2. This arrangement creates a unique chemical environment that influences both its physical properties and reactivity .

The compound has the following structural identifiers:

ParameterValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
CAS Number103986-80-7
SMILESC1CCC2=C(C1)C=CC(=C2O)C(=O)O
InChIInChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14)
InChIKeyNLVBCDOAWYJCLV-UHFFFAOYSA-N

The molecular structure features a partially saturated six-membered ring fused to an aromatic ring containing the hydroxyl and carboxylic acid functionalities. This arrangement creates a planar region adjacent to a non-planar portion, resulting in a molecule with interesting conformational properties .

Structural Features

The tetrahydronaphthalene core structure of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid provides a semi-rigid scaffold that can be further modified for various applications. The hydroxyl group at position 1 and the carboxylic acid at position 2 are in close proximity, potentially enabling intramolecular hydrogen bonding that affects its physical and chemical properties .

The saturated portion of the molecule (positions 5-8) introduces flexibility into the structure, allowing the compound to adopt different conformations that may be relevant for binding to biological targets. This conformational flexibility distinguishes it from fully aromatic analogs and contributes to its unique chemical behavior .

Physical and Chemical Properties

Spectroscopic Properties

Mass spectrometry analysis of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid reveals several characteristic adducts with predictable collision cross-section (CCS) values, as shown in the following table :

Adductm/zPredicted CCS (Ų)
[M+H]+193.08592139.5
[M+Na]+215.06786151.2
[M+NH4]+210.11246147.8
[M+K]+231.04180145.8
[M-H]-191.07136140.8
[M+Na-2H]-213.05331144.1
[M]+192.07809141.3
[M]-192.07919141.3

These collision cross-section values provide valuable information for analytical identification and quantification of the compound in complex matrices using ion mobility mass spectrometry techniques .

Synthesis Methods

Esterification Pathways

The ethyl ester derivative of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate) is synthesized through the esterification of the parent carboxylic acid with ethanol. This reaction is typically catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions.

The reverse reaction—hydrolysis of the ethyl ester—represents a potential route to obtain the carboxylic acid from its ester derivative. This approach may be preferable in certain synthetic sequences where the ester serves as a protecting group or provides different solubility properties during intermediate purification steps.

Biological Activities and Applications

Role in Organic Synthesis

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functionality allows for selective modifications at multiple positions, making it valuable in divergent synthesis strategies .

In particular, the compound has potential applications in the synthesis of natural products containing the tetrahydronaphthalene motif. The partially saturated naphthalene core is found in various bioactive natural compounds, including certain sesquiterpenes like calamenenes, which have been isolated from diverse natural sources .

Related Compounds

Ester Derivatives

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 331282-05-4) is the ethyl ester derivative of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This ester has been investigated for antimicrobial and anti-inflammatory properties, suggesting potential biological applications.

The synthesis of this ester derivative typically involves the esterification of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethanol, often catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Halogenated Analogs

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1253654-65-7) represents a halogenated analog with a shifted hydroxyl group position. This structural variation illustrates the diversity of possible substitution patterns on the tetrahydronaphthalene scaffold .

Analytical Methods

Identification Techniques

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be identified and characterized using various analytical techniques. Mass spectrometry, particularly when coupled with ion mobility spectrometry, provides valuable data for compound identification based on the characteristic m/z values and collision cross-section measurements presented earlier .

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information, with characteristic signals for the aromatic protons, the hydroxyl group, the carboxylic acid, and the aliphatic protons of the tetrahydro portion of the molecule. These spectroscopic signatures facilitate unambiguous identification of the compound and its derivatives .

Purification Strategies

Purification of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC). The presence of both hydroxyl and carboxylic acid groups influences the compound's polarity and retention behavior on various stationary phases.

Recrystallization from appropriate solvent systems represents another purification approach, taking advantage of the compound's solubility properties. The selection of suitable solvents depends on the specific impurities present and the desired purity level for the intended application .

Future Research Directions

Structure-Activity Relationship Studies

Future research on 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid could focus on comprehensive structure-activity relationship studies to explore how structural modifications affect biological activities. Systematic variations of substituents on the tetrahydronaphthalene core could reveal optimal substitution patterns for specific therapeutic applications .

The development of a diverse library of derivatives would enable high-throughput screening against various biological targets, potentially identifying novel lead compounds for drug discovery programs. This approach could leverage the inherent versatility of the tetrahydronaphthalene scaffold .

Synthetic Methodology Development

Advancements in synthetic methodology could address challenges in the regioselective functionalization of the tetrahydronaphthalene core. Novel catalytic systems for selective C-H activation, hydroxylation, and carboxylation would enhance the accessibility of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives .

The exploration of green chemistry approaches, including solvent-free reactions, continuous flow processes, and biocatalytic transformations, could improve the sustainability of the compound's synthesis. These methodologies would align with increasing emphasis on environmentally friendly chemical processes in both academic and industrial settings .

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